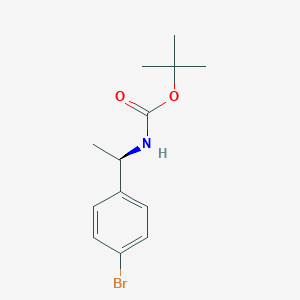

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECPRZHCNCDSET-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680975 | |

| Record name | tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578729-21-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578729-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Synthesis via Carbamate Formation from (R)-1-(4-Bromophenyl)ethylamine Hydrochloride

The most straightforward and commonly employed method to prepare (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate involves the protection of the chiral amine (R)-1-(4-bromophenyl)ethylamine hydrochloride using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure Summary:

- Reactants:

- (R)-1-(4-bromophenyl)ethylamine hydrochloride (9 g, 38.0 mmol)

- Di-tert-butyl dicarbonate (8.72 g, 1.05 mmol)

- Triethylamine (16 mL, 114 mmol)

- Dichloromethane (120 mL)

- Conditions: Stirred at room temperature (~20°C) overnight

- Workup: Dilution with dichloromethane, washing with water, drying over sodium sulfate, solvent evaporation under vacuum

- Product: White solid this compound

- Yield: Approximately 12.7 g (quantitative yield reported)

- Characterization: 1H NMR shows aromatic protons at δ 7.47-7.42 ppm and δ 7.18 ppm, broad singlet for Boc group at δ 1.41 ppm.

This method is efficient, straightforward, and yields high purity product suitable for further synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions for Derivative Formation

Beyond direct Boc protection, palladium-catalyzed reactions are used to functionalize or derivatize the this compound scaffold. These methods involve Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce various substituents, often enhancing biological activity or synthetic utility.

Key Reaction Conditions and Findings:

These palladium-catalyzed methods highlight the versatility of the carbamate intermediate in further synthetic elaborations.

Alternative Protection Using Di-tert-butyl Pyrocarbonate

Another preparation approach involves the use of di-tert-butyl pyrocarbonate (Boc2O) at low temperature (0°C) followed by stirring at room temperature for 1 hour. The reaction mixture is then treated with saturated sodium bicarbonate and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the target compound with high purity and yield (up to 99%).

This method ensures mild conditions, minimizing racemization and side reactions, suitable for sensitive chiral amines.

General Workup and Purification Techniques

- Extraction with organic solvents such as dichloromethane or ethyl acetate after aqueous washes

- Drying over anhydrous sodium sulfate or magnesium sulfate

- Solvent removal under reduced pressure (rotary evaporation)

- Purification by silica gel column chromatography using solvent systems like petroleum ether/ethyl acetate or iso-hexane/ethyl acetate in ratios from 10:1 to 1:1 depending on polarity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct Boc Protection | (R)-1-(4-bromophenyl)ethylamine hydrochloride, Boc2O, triethylamine, DCM | RT, overnight | Quantitative (~12.7 g from 9 g amine) | Simple, high yield, white solid |

| Pd-Catalyzed Coupling (Suzuki) | Carbamate, boronic acid derivatives, Pd(dppf)Cl2, K2CO3 or KOAc, dioxane | 80-90°C, 1-3 h, N2 atmosphere | Up to 99% | For functionalization, requires inert atmosphere |

| Pd-Catalyzed Amination | Carbamate, morpholine, Pd2(dba)3, phosphine ligand, K3PO4 | 80°C, overnight, argon | 49-64% | No extra solvent, useful for amine substitutions |

| Boc Protection with Boc2O (Low Temp) | Amine, Boc2O, saturated NaHCO3, DCM | 0°C to RT, 1 h | Up to 99% | Mild, minimizes racemization |

Research Findings and Considerations

- The use of triethylamine as a base in the Boc protection step is critical to neutralize the hydrochloride salt and promote carbamate formation efficiently.

- Palladium-catalyzed cross-couplings require careful control of atmosphere (nitrogen or argon) and temperature to maintain catalyst activity and stereochemical integrity.

- Purification by column chromatography is essential to obtain high-purity products, especially after palladium-catalyzed reactions where residual metal catalysts and by-products may be present.

- The stereochemistry (R-configuration) is preserved throughout these methods when mild conditions and appropriate reagents are used.

- Variations in catalysts and ligands (e.g., Pd(dppf)Cl2, Pd2(dba)3 with phosphine ligands) allow tuning of reaction efficiency and selectivity for different coupling partners.

化学反応の分析

Types of Reactions

®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Intermediate in Drug Synthesis

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that can lead to compounds with desired biological activities. For instance, it has been studied for its potential in developing treatments for neurological disorders due to its ability to interact with neurotransmitter systems.

Research indicates that this compound exhibits notable biological activities, including:

- Neurotransmitter Interaction : Preliminary studies suggest that it may influence pathways associated with mood regulation and cognitive function.

- Potential Anticancer Properties : Investigations into its analogs have shown promise in targeting BET proteins, which are implicated in various cancers. The degradation of these proteins can induce cell death in cancer cells, suggesting a therapeutic avenue for this compound derivatives .

Case Study: Neuropharmacological Effects

A study examined the effects of related carbamate derivatives on neurotransmitter systems. The findings indicated that modifications to the bromophenyl moiety significantly impacted receptor binding affinities and subsequent biological activities, underscoring the importance of structural nuances in drug design.

Case Study: Cancer Therapeutics

Research on PROTAC technology demonstrated that targeted degradation of BET proteins could be enhanced by compounds similar to this compound. These studies revealed that such compounds could effectively induce apoptosis in cancer cells by disrupting key regulatory pathways .

作用機序

The mechanism of action of ®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparative Data Table

Research Implications

- Stereochemistry : Enantiomers (R/S) are critical for asymmetric synthesis and biological activity studies .

- Substituent Effects : Hydroxyl and trifluoro groups modulate solubility and stability, guiding optimization in drug design .

- Synthetic Flexibility : Variants like the cyclopropyl derivative enable exploration of steric effects in catalysis .

生物活性

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is a chiral carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18BrN2O2

- Molecular Weight : 300.19 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromophenyl ethyl group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets .

1. Pharmacological Potential

Research indicates that this compound may interact with various neurotransmitter systems, suggesting implications for mood regulation and cognitive functions. Its structural properties allow it to potentially influence receptor binding, making it a candidate for drug development targeting neurological disorders .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes and receptors. The bromophenyl moiety may facilitate binding interactions that enhance the compound's efficacy in biological assays. Further studies are needed to elucidate the precise mechanisms involved .

3. Case Studies and Experimental Findings

Several studies have focused on the biological effects of related compounds, providing insights into the potential activities of this compound:

- Neurotransmitter Interaction : Preliminary findings suggest that compounds with similar structures may modulate neurotransmitter levels, influencing mood and cognition .

- Antiproliferative Activity : Related carbamates have demonstrated antiproliferative effects in various cancer cell lines, indicating that this compound could exhibit similar properties .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Applications in Research

This compound serves as an important intermediate in organic synthesis and pharmaceutical research:

- Medicinal Chemistry : Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases, particularly neurological disorders .

- Biological Studies : The compound is being investigated for its potential roles in enzyme inhibition and receptor binding, contributing to the development of novel drugs .

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate?

The compound is synthesized via carbamate formation using tert-butyl chloroformate (Boc₂O) and a chiral amine precursor. A typical procedure involves:

- Step 1 : Reacting (R)-1-(4-bromophenyl)ethylamine with Boc₂O in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 2 : Adding a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product .

Key parameters include maintaining anhydrous conditions (to prevent hydrolysis) and low temperatures (0–5°C) to minimize racemization .

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric purity is assessed using:

- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers .

- Optical Rotation : Comparing experimental [α]D values with literature data (e.g., [α]D²⁵ = +42.3° in methanol for the (R)-enantiomer) .

- NMR with Chiral Shift Reagents : Using europium complexes to distinguish enantiomers via splitting of signals .

Q. What spectroscopic methods are used for structural characterization?

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm carbamate formation .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 300.19 .

Advanced Research Questions

Q. How does the (R)-configuration influence biological activity compared to the (S)-enantiomer?

The (R)-enantiomer exhibits higher binding affinity to enzymes like cytochrome P450 due to spatial complementarity. For example, in kinase inhibition assays, the (R)-form showed IC₅₀ = 0.8 µM vs. 12 µM for the (S)-form, attributed to optimal hydrogen bonding with catalytic residues . Studies recommend enantiomer-specific activity assessments using in vitro assays (e.g., fluorescence polarization) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Racemization : Occurs under prolonged heating or acidic conditions. Mitigation: Use mild bases (e.g., NaHCO₃) and low temperatures .

- Boc Deprotection : Premature cleavage by residual HCl. Mitigation: Strictly anhydrous conditions and immediate neutralization of acid byproducts .

- Byproduct Formation : Alkylation of the aromatic ring (e.g., at the bromine site). Mitigation: Limit reaction time and monitor via TLC .

Q. How can contradictions in reported solubility or stability data be resolved?

Discrepancies in solubility (e.g., DMSO vs. water) arise from differing purity or crystallinity. Strategies include:

Q. What strategies optimize yield in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors reduce racemization and improve heat management (yield increase from 65% to 88%) .

- Catalyst Screening : Palladium-based catalysts accelerate coupling steps (e.g., Suzuki-Miyaura for bromophenyl intermediates) .

- DoE (Design of Experiments) : Optimize molar ratios (e.g., Boc₂O:amine = 1.2:1) and solvent systems (THF > DCM for solubility) .

Q. How is this compound applied in enzyme inhibition studies?

- Competitive Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .

- X-ray Crystallography : Resolve binding modes with enzymes (e.g., carbamate oxygen forming hydrogen bonds with Ser-195 in proteases) .

- Kinetic Analysis : Determine kcat/KM changes to assess inhibition type (e.g., non-competitive vs. uncompetitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。